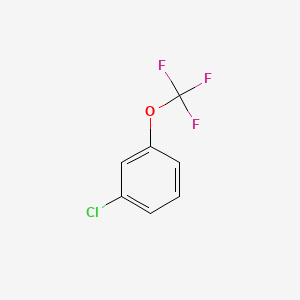

1-Chloro-3-(trifluoromethoxy)benzene

描述

1-Chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O. It is a colorless to light yellow liquid with a distinct chemical structure that includes a trifluoromethoxy group attached to a benzene ring, along with a chlorine atom. This compound is known for its unique properties and is used in various chemical and industrial applications .

准备方法

The synthesis of 1-Chloro-3-(trifluoromethoxy)benzene typically involves the reaction of 3,3,4,4-tetrafluorobenzaldehyde with a nucleophilic chlorinating agent such as thionyl chloride. The reaction conditions often include the use of organic solvents like ether, ketones, or aromatic hydrocarbons to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

化学反应分析

1-Chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding phenols or reduction reactions to yield different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

1-Chloro-3-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethoxy group enhances the bioactivity of drug candidates.

Key Applications:

- Drug Synthesis: This compound facilitates the creation of complex organic molecules essential for novel drug development. It is particularly valuable in synthesizing anticancer agents, where its trifluoromethyl group contributes to increased potency against specific cancer cell lines .

Case Study: Anticancer Agents

Research indicates that derivatives synthesized from this compound exhibit significant activity against cancer cell lines, demonstrating its potential role in drug discovery.

Agrochemical Applications

In the agricultural sector, this compound is instrumental in formulating agrochemicals, particularly insecticides and herbicides. Its halogen substituents allow for modifications that enhance efficacy against pests.

Key Applications:

- Insecticide Development: The compound serves as a precursor for synthesizing insecticides that target common agricultural pests effectively. Research shows that these derivatives exhibit potent insecticidal activity, providing a pathway for developing safer and more effective agricultural chemicals .

Case Study: Insecticide Efficacy

Studies have demonstrated that insecticides derived from this compound can significantly improve crop protection and yield through their effective action against pests .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronic devices due to its thermal stability and hydrophobic properties.

Key Applications:

- Organic Electronics: The compound is being researched for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Its unique properties make it suitable for enhancing device performance .

Comparison of Similar Compounds

To better understand the unique features of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloro-4-fluorobenzene | C6H4ClF | Contains only one fluorine atom |

| 1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogen arrangement |

| 2-Chloro-5-(trifluoromethyl)phenol | C7H6ClF3 | Contains a hydroxyl group; different functional group |

| 4-Bromo-3-trifluoromethylbenzene | C7H4BrF3 | Bromine instead of chlorine; affects reactivity |

This comparison highlights how the combination of chlorine and trifluoromethoxy groups influences the chemical behavior and applications of this compound compared to structurally similar compounds.

Environmental and Safety Considerations

While exploring its applications, it is crucial to consider the environmental impact and safety profile of this compound. Studies indicate potential health risks associated with exposure, necessitating careful handling and regulation within industrial contexts .

作用机制

The mechanism by which 1-Chloro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The trifluoromethoxy group imparts unique electronic properties to the benzene ring, influencing its reactivity and interaction with other molecules. This makes it a valuable intermediate in various synthetic pathways .

相似化合物的比较

1-Chloro-3-(trifluoromethoxy)benzene can be compared with other trifluoromethoxy-substituted benzenes, such as:

- 1-Bromo-3-(trifluoromethoxy)benzene

- 1-Fluoro-3-(trifluoromethoxy)benzene

- 1-Iodo-3-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The presence of different halogens can lead to variations in their chemical behavior and suitability for specific reactions .

生物活性

1-Chloro-3-(trifluoromethoxy)benzene, also known as PCBTF (para-chlorobenzotrifluoride), is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound features a trifluoromethoxy group that significantly enhances its lipophilicity and stability. These properties facilitate interactions with hydrophobic pockets in proteins or enzymes, which can modulate their activity and lead to various biological effects. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Antimicrobial Properties

Research indicates that halogenated compounds, including those containing trifluoromethyl groups, exhibit antimicrobial properties. The presence of halogens can enhance the efficacy of these compounds against drug-resistant bacteria, making them valuable in pharmaceutical applications .

Allergic Potential and Immunotoxicity

A study evaluated the immunotoxicity and allergic potential of a structurally similar compound, 1-chloro-4-(trifluoromethyl)benzene (PCBTF), using a murine model. Results demonstrated that this compound could induce allergic sensitization following dermal exposure, with significant increases in lymphocyte proliferation observed at higher concentrations. The calculated EC3 value was 53.1%, indicating a weak sensitization potential .

Case Study 1: Dermal Exposure Effects

In a study focusing on dermal exposure to PCBTF, researchers found that while there were no significant increases in total IgE levels post-exposure, there was a notable T-cell-mediated response indicated by increased production of IFN-γ. This suggests that PCBTF may induce allergic responses through specific immune pathways without significantly altering overall immune function .

Case Study 2: Toxicological Evaluation

A comprehensive evaluation of PCBTF highlighted its potential effects on liver and kidney function following repeated oral exposure. A NOAEL (No Observable Adverse Effect Level) of 10 mg/kg was established based on observed effects at higher doses. The study emphasized the importance of evaluating the long-term health impacts of exposure to this compound .

Research Findings

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Chloro-3-(trifluoromethoxy)benzene?

- Answer : The compound is a colorless to pale yellow liquid with a molecular formula of C₇H₄ClF₃O and molecular weight 196.55 g/mol . Key properties include:

- Boiling Point : 145.92°C

- Density : 1.386 g/cm³

- Refractive Index : 1.452

- Flash Point : 42.05°C (indicating moderate flammability)

- Hazard Codes : R36/37/38 (irritant to eyes, skin, and respiratory system) and safety protocols S26 (immediate eye washing) and S36/37/39 (use protective gear) .

Q. How is this compound synthesized, and what methodologies are employed?

- Answer : While direct synthesis routes are not explicitly detailed in the evidence, analogous compounds suggest:

- Electrophilic Aromatic Substitution : Introducing the trifluoromethoxy (-OCF₃) group via halogen displacement on a chloro-substituted benzene ring under strongly acidic conditions, using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, leveraging bromo or iodo derivatives (see for related iodinated analogs) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Ventilation : Use closed systems or local exhaust ventilation to minimize vapor exposure.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., vapor respirator) is required if ventilation is inadequate.

- Emergency Measures : Immediate use of safety showers/eye wash stations upon exposure. Firefighting requires alcohol-resistant foam due to the compound’s moderate flammability .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Answer : The -OCF₃ group is a strong electron-withdrawing meta-director. Computational studies (e.g., DFT) predict preferential substitution at the meta position relative to the chloro group. Experimental validation using lithium diisopropylamide (LDA) -mediated lithiation ( ) confirms this regioselectivity, enabling targeted functionalization for pharmaceutical intermediates .

Q. What contradictions exist in reported stability data for this compound under thermal or acidic conditions?

- Answer :

- Thermal Stability : reports a boiling point of ~146°C, but decomposition studies are absent. Contrastingly, related trifluoromethoxybenzene derivatives ( ) show decomposition above 200°C, suggesting stability under standard reaction conditions.

- Acidic Hydrolysis : The -OCF₃ group is generally resistant to hydrolysis, but conflicting studies on analogous compounds (e.g., 1-Chloro-4-(trifluoromethoxy)benzene) indicate partial cleavage under prolonged acidic conditions. Researchers must validate stability for specific applications .

Q. What role does this compound play in synthesizing bioactive molecules?

- Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability in drug candidates. For example:

- Antimicrobial Agents : Used as a scaffold for urea derivatives ( ) via isocyanate intermediates.

- Liquid Crystals : The electron-withdrawing -OCF₃ group improves dielectric anisotropy in display materials ( ).

Methodologies include Diels-Alder reactions () and click chemistry for rapid functionalization .

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

- Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling, predicting activation barriers for bromo vs. chloro substituents.

- Charge Distribution Analysis : The chloro group’s electron-withdrawing effect lowers electron density at the adjacent carbon, favoring oxidative addition in palladium catalysis.

Experimental validation using 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene ( ) confirms higher reactivity at the iodo site .

属性

IUPAC Name |

1-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDJEKBXICPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380447 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-49-6 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。